![molecular formula C8H6INO2 B12962735 Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)

Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-

Description

“Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-” is a substituted benzene derivative featuring a nitro group (-NO₂) at the 3-position and a trans (E)-configured 2-iodoethenyl group (-CH=CHI) at the 1-position. The nitro group is a strong electron-withdrawing substituent, while the iodoethenyl group introduces both halogen-mediated reactivity and steric effects due to iodine’s large atomic radius. This compound’s electronic structure is influenced by conjugation between the ethenyl group and the aromatic ring, which may alter its chemical stability and reactivity compared to simpler benzene derivatives.

Properties

Molecular Formula |

C8H6INO2 |

|---|---|

Molecular Weight |

275.04 g/mol |

IUPAC Name |

1-[(E)-2-iodoethenyl]-3-nitrobenzene |

InChI |

InChI=1S/C8H6INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ |

InChI Key |

IIWVPEHJETWHOM-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/I |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a benzene derivative followed by nitration. The reaction conditions often include the use of iodine and a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The iodoethenyl group can be reduced to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amino or ethyl-substituted benzene derivatives.

Substitution: Formation of various substituted benzene compounds depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodoethenyl group can undergo substitution reactions, leading to the formation of reactive intermediates that can affect biological pathways .

Comparison with Similar Compounds

Substituent Position and Configuration

- Benzene, 1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro- (CAS 823809-31-0): This compound differs in the position of the nitro group (2-position vs. 3-position) and the substituent on the ethenyl group (4-methylphenyl vs. iodine). The Z-configuration of the ethenyl group may reduce conjugation efficiency compared to the E-isomer, impacting electronic properties .

- Benzene, 1-bromo-3-iodo- (CAS 591-18-4): A dihalogenated benzene with bromine and iodine at the 1- and 3-positions. The absence of a nitro or ethenyl group simplifies its reactivity but highlights the steric and electronic effects of halogens .

Functional Group Variations

- Benzaldehyde, 3-nitro- (CAS 99-61-6): Replaces the iodoethenyl group with a formyl (-CHO) group. The nitro group enhances electrophilicity, making this compound reactive in nucleophilic aromatic substitution, whereas the iodoethenyl group in the target compound may favor elimination or coupling reactions .

- Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- (CAS N/A): Features a methyl group and a styrenic (phenylethenyl) substituent. The lack of a nitro group reduces electron withdrawal, increasing ring electron density and altering reactivity patterns .

Electronic and Chemical Properties

Electron-Withdrawing Effects

- The nitro group in the target compound significantly reduces electron density at the aromatic ring, directing electrophilic attacks to meta/para positions. In contrast, compounds like Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- lack strong electron-withdrawing groups, leading to higher electron density and ortho/para-directed reactivity .

- Iodoethenyl vs. Halogen Substituents : The iodine atom in the ethenyl group introduces both steric bulk and moderate electron withdrawal via inductive effects. Compared to bromine in 1-bromo-3-iodobenzene , iodine’s polarizability may enhance van der Waals interactions, affecting solubility and boiling points .

Reactivity in Electron-Stimulated Desorption (ESD)

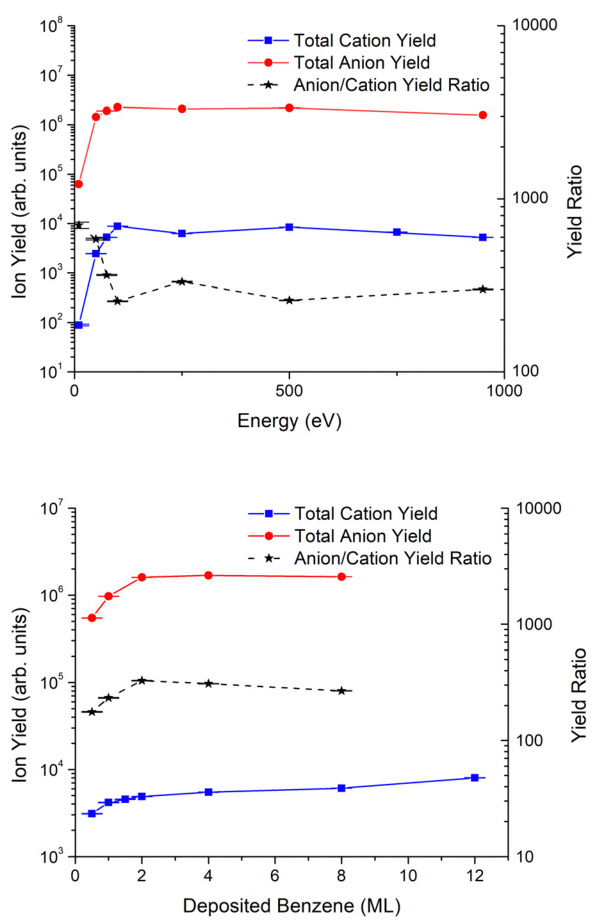

- Studies on condensed benzene (–3) show that electron impact induces cation/anion desorption, with yields dependent on film thickness and energy. The nitro group in the target compound likely increases desorption yields of ionic fragments due to its electron-withdrawing nature, similar to nitro-substituted aromatics in ESD studies .

Physical Properties

Table 1. Comparative Physical Properties of Selected Benzene Derivatives

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.